Physical and chemical properties of Oxazolo[4,5-b]pyridine.
Physical and chemical properties of Oxazolo[4,5-b]pyridine.
An In-Depth Technical Guide to the Physical and Chemical Properties of Oxazolo[4,5-b]pyridine
Authored by: Gemini, Senior Application Scientist
Introduction: The Oxazolo[4,5-b]pyridine Scaffold
The confluence of heterocyclic rings in medicinal chemistry often yields scaffolds with remarkable biological activity and unique physicochemical properties. Among these, the oxazolo[4,5-b]pyridine core, a fused bicyclic heteroaromatic system, has emerged as a structure of significant interest for researchers and drug development professionals. This guide provides a comprehensive overview of the core physical and chemical properties of oxazolo[4,5-b]pyridine, offering field-proven insights into its synthesis, reactivity, and characterization. Its structural similarity to natural purines makes it a compelling framework for designing ligands that can interact with various enzymes and receptors.[1] The inherent versatility of this scaffold has led to its exploration in numerous therapeutic areas, including oncology, infectious diseases, and inflammatory conditions, making a deep understanding of its properties essential for leveraging its full potential.[2][3]
Molecular Structure and Physicochemical Identity
The foundational step in understanding any chemical entity is to define its structure and core properties. The oxazolo[4,5-b]pyridine molecule consists of an oxazole ring fused to a pyridine ring. The formal IUPAC name is[4][5]oxazolo[4,5-b]pyridine.[5]
Caption: Molecular structure of the Oxazolo[4,5-b]pyridine core.
Physical and Computed Properties
The fundamental physical and chemical properties of the parent oxazolo[4,5-b]pyridine are summarized below. While experimental data for the unsubstituted core is sparse, computational models provide reliable estimates that are crucial for initial screening and derivatization planning.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O | PubChem[5] |
| Molecular Weight | 120.11 g/mol | PubChem[5] |
| IUPAC Name | [4][5]oxazolo[4,5-b]pyridine | PubChem[5] |
| CAS Number | 273-97-2 | PubChem[5] |
| Hydrogen Bond Donor Count | 0 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
| LogP (Computed) | 1.07 | PubChem[5] |
| Topological Polar Surface Area | 38.9 Ų | PubChem[5] |
| Appearance | Typically a solid, color varies with purity and derivative | General Observation[6] |
Spectroscopic Properties
Spectroscopic analysis is fundamental to the confirmation of structure and purity. For oxazolo[4,5-b]pyridine derivatives, several key techniques are employed.
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NMR Spectroscopy : ¹H and ¹³C NMR are critical for structural elucidation. The aromatic protons on the pyridine ring typically appear in the δ 7.0-8.5 ppm range, with specific shifts depending on the substitution pattern.[7] For instance, in 2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine, the pyridine protons (H-5 and H-7) appear as doublets of doublets between 7.1 and 8.5 ppm.[7]
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UV-Visible Spectroscopy : The conjugated heterocyclic system gives rise to characteristic UV absorption bands. These are typically due to π–π* electronic transitions.[8] For many derivatives, absorption maxima are observed in the 320–360 nm range.[9] The introduction of electron-donating or electron-withdrawing groups can significantly shift these absorption bands, a property that can be leveraged in the design of fluorescent probes.[7][10]
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Fluorescence Spectroscopy : Many derivatives of oxazolo[4,5-b]pyridine exhibit fluorescence, often with a charge-transfer character.[7] Symmetrical 2,2'-bisoxazolo[5,4-b]pyridines, a related isomer class, have shown high quantum yields (up to 0.82), making them suitable as effective fluorophores.[8] The fluorescence is often sensitive to solvent polarity, which can be rationalized by the Lippert-Mataga equation, indicating a change in the dipole moment upon excitation.[7]
Chemical Properties and Reactivity
The chemical reactivity of the oxazolo[4,5-b]pyridine core is dictated by the interplay between the electron-deficient pyridine ring and the electron-rich oxazole ring. This duality allows for a wide range of chemical modifications.
Synthesis of the Core Structure
The construction of the oxazolo[4,5-b]pyridine ring system is typically achieved through the cyclization of a substituted pyridine precursor. A common and effective strategy involves the reaction of 2-amino-3-hydroxypyridine with various reagents.
Caption: Generalized workflow for the synthesis of oxazolo[4,5-b]pyridines.
One established method involves heating a 2-amino-3-hydroxypyridine derivative with a carboxylic acid in the presence of a condensing agent like polyphosphoric acid (PPA) or its trimethylsilyl ester (PPSE).[11] This one-pot synthesis is efficient for creating 2-substituted derivatives.[12]
Key Reactions and Functionalization
The oxazolo[4,5-b]pyridine scaffold can be functionalized at several positions to modulate its biological and physical properties.
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Substitution at the 2-position : This is most commonly achieved during the ring-forming cyclization step by selecting the appropriate carboxylic acid or its derivative.[11]
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Substitution on the Pyridine Ring : Positions 5, 6, and 7 are part of the pyridine ring. If the starting pyridine material is substituted (e.g., 2-amino-5-bromo-3-hydroxypyridine), this substitution is carried into the final product.[11] The bromine atom can then serve as a handle for further modifications using palladium-catalyzed cross-coupling reactions.
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Heck Reaction : This reaction is a powerful tool for introducing carbon-carbon bonds. For example, a bromo-substituted oxazolo[4,5-b]pyridine can react with methyl acrylate in the presence of a palladium catalyst to introduce an acrylic ester side chain, which can be further modified.[11]
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Suzuki and Stille Couplings : These cross-coupling reactions are also viable methods for functionalizing halogenated oxazolo[4,5-b]pyridines, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.
Experimental Protocols: A Practical Guide
Trustworthiness in scientific reporting is built on reproducible methodologies. The following protocols are representative of standard procedures for the synthesis and characterization of this scaffold.
Protocol 1: Synthesis of 2-(4-cyanophenyl)-5-bromo-oxazolo[4,5-b]pyridine
This protocol is adapted from a described synthesis of functionalized oxazolo[4,5-b]pyridines.[11]
Rationale: This procedure demonstrates the formation of the oxazole ring from a substituted 2-amino-3-hydroxypyridine and a nitrile-containing benzoic acid, using PPSE as a powerful dehydrating and condensing agent. The high temperature facilitates the intramolecular cyclization.
Methodology:
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Preparation: In a flame-dried round-bottom flask, combine 2-amino-5-bromo-3-hydroxypyridine (1.0 eq) and 4-cyanobenzoic acid (1.1 eq).
-
Reagent Addition: Add polyphosphoric acid trimethylsilyl ester (PPSE) (approx. 10 eq by weight) to the flask under an inert atmosphere (e.g., Nitrogen or Argon).
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Reaction: Heat the reaction mixture to 200°C with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully quench the reaction mixture by pouring it onto crushed ice and neutralizing with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired compound.[11]
Protocol 2: General Spectroscopic Characterization
Rationale: To unambiguously confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods is essential.
Methodology:
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula. Dissolve a small sample in a suitable solvent (e.g., acetonitrile or methanol) for analysis by ESI-QTOF or a similar instrument.
-
¹H and ¹³C NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectra on a 400 MHz or higher NMR spectrometer. Analyze the chemical shifts, integration, and coupling patterns to confirm the proposed structure.
-
FT-IR Spectroscopy: Acquire an infrared spectrum of the solid sample (e.g., using a KBr pellet) to identify characteristic functional group vibrations, such as the C=N and C-O stretches of the oxazole ring and the C≡N stretch of the nitrile group.
Applications in Drug Discovery and Materials Science
The oxazolo[4,5-b]pyridine scaffold is a privileged structure in drug discovery due to its ability to form key interactions with biological targets. Its derivatives have demonstrated a wide range of pharmacological activities.
Caption: Biological activities and targets of oxazolo[4,5-b]pyridine derivatives.
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Anticancer Activity: Derivatives have shown potent activity against various cancer cell lines.[13] Certain 2-(substituted-phenyl)oxazolo[4,5-b]pyridines act as novel inhibitors of human DNA topoisomerase IIα (hTopo IIα), a key enzyme in DNA replication, with some compounds showing greater activity than the reference drug etoposide.[2] Others have been investigated as inhibitors of human dihydroorotate dehydrogenase (hDHODH), a potential target for anticancer drugs.[13]
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Antibacterial Activity: The scaffold is considered an analogue of purine bases, suggesting it may interfere with nucleic acid synthesis or inhibit enzymes like DNA gyrase.[12] Several 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives have demonstrated significant antibacterial activity, including against resistant strains like MRSA.[3][12]
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Other Therapeutic Areas: The core has been used to develop potent and selective modulators of the α7 nicotinic acetylcholine receptor (α7 nAChR), a target for inflammatory disorders. Additionally, derivatives are being explored as inhibitors of enzymes involved in neurodegenerative diseases.
Conclusion
The oxazolo[4,5-b]pyridine core represents a versatile and highly valuable scaffold for chemists and pharmacologists. Its robust synthesis routes, amenability to functionalization, and diverse biological activities underscore its importance in modern drug discovery. The physicochemical properties, particularly the tunable spectroscopic and electronic characteristics, also open avenues for its use in materials science as fluorophores and electronic components. A thorough understanding of the principles outlined in this guide is paramount for any scientist seeking to innovate within this promising chemical space.
References
-
Beilstein Journals. (n.d.). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Retrieved from [Link]
-
ARKIVOC. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Oxazolo(4,5-b)pyridine. PubChem Compound Database. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Full article: Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Oxazolo(4,5-b)pyridin-2(3H)-one. PubChem Compound Database. Retrieved from [Link]
-
PubMed. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). Oxazolo[4,5-b]pyridine-2-thiol. Retrieved from [Link]
-
Preprints.org. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine. Retrieved from [Link]
-
Bulletin of Chemical Reaction Engineering & Catalysis. (2023). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. Retrieved from [Link]
-
PubMed. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. Retrieved from [Link]
Sources
- 1. Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines [beilstein-journals.org]
- 5. Oxazolo(4,5-b)pyridine | C6H4N2O | CID 10103159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Oxazolo[4,5-b]pyridine-2-thiol: Properties, Uses, Safety Data & Synthesis | Expert Chemical Information China [pipzine-chem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
